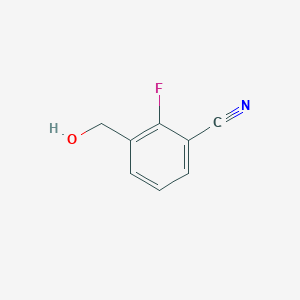

2-fluoro-3-(hydroxymethyl)Benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

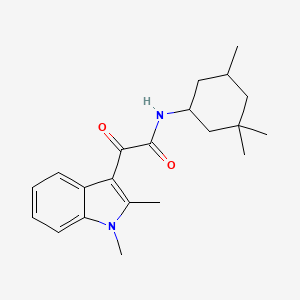

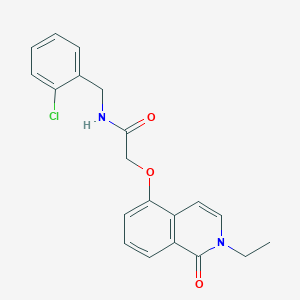

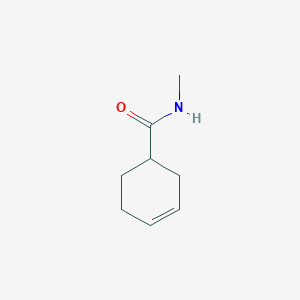

2-Fluoro-3-(hydroxymethyl)benzonitrile is a chemical compound with the molecular formula C8H6FNO. It has a molecular weight of 151.14 . The compound is a white to off-white solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-fluoro-3-(hydroxymethyl)benzonitrile is 1S/C8H6FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Fluoro-3-(hydroxymethyl)benzonitrile is a white to off-white solid . The compound is stored at room temperature .Scientific Research Applications

Pharmaceutical Intermediates

2-Fluoro-3-(hydroxymethyl)Benzonitrile is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both a fluorine atom and a hydroxymethyl group, makes it a valuable building block in the development of drugs with improved pharmacokinetic properties, such as enhanced metabolic stability and bioavailability .

Organic Synthesis

This compound is utilized in organic synthesis for the preparation of more complex molecules. Its functional groups allow for diverse chemical reactions, including nucleophilic substitution and oxidation-reduction processes. This versatility makes it a useful reagent in the synthesis of fine chemicals and advanced materials .

Material Science

In material science, 2-fluoro-3-(hydroxymethyl)Benzonitrile can be used to create novel polymers and materials with specific properties. The presence of the fluorine atom can impart unique characteristics such as increased thermal stability, chemical resistance, and hydrophobicity, which are desirable in various industrial applications .

Agrochemical Development

The compound is also significant in the development of agrochemicals, including herbicides and pesticides. Its structural features can be exploited to design molecules that are effective against specific pests or weeds while being less harmful to non-target organisms and the environment .

Medicinal Chemistry

In medicinal chemistry, 2-fluoro-3-(hydroxymethyl)Benzonitrile is explored for its potential therapeutic effects. Researchers investigate its derivatives for activity against various diseases, including cancer and infectious diseases. The fluorine atom often enhances the biological activity and selectivity of these compounds .

Analytical Chemistry

This compound is used in analytical chemistry as a standard or reference material. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, including chromatography and spectroscopy. This ensures accurate and reliable measurement of other substances in complex mixtures .

Environmental Chemistry

In environmental chemistry, 2-fluoro-3-(hydroxymethyl)Benzonitrile is studied for its behavior and fate in the environment. Researchers examine its degradation pathways, persistence, and potential impacts on ecosystems. This information is crucial for assessing the environmental risks associated with its use and for developing strategies to mitigate any adverse effects .

Biochemical Research

The compound is also used in biochemical research to study enzyme interactions and metabolic pathways. Its unique structure allows scientists to investigate how modifications to the benzene ring and the presence of fluorine affect biological processes. This can lead to a better understanding of enzyme mechanisms and the development of enzyme inhibitors .

Safety and Hazards

The compound is classified as having acute toxicity (oral), causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name |

2-fluoro-3-(hydroxymethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGKGFUFZFPGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-3-(hydroxymethyl)Benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2660254.png)

![1-(4-Methoxyphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B2660263.png)

![(E)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-phenyl-3-(2-thienyl)-2-propen-1-one](/img/structure/B2660264.png)

![methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2660267.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2660268.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2660270.png)